molecular formula C16H24O2 B1352933 2-Ethyl-2-adamantyl methacrylate CAS No. 209982-56-9

2-Ethyl-2-adamantyl methacrylate

Cat. No. B1352933
M. Wt: 248.36 g/mol
InChI Key: DCTVCFJTKSQXED-UHFFFAOYSA-N
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Description

2-Ethyl-2-adamantyl methacrylate is a specialty monomer utilized in biomedical research, primarily for the synthesis of polymers . These polymers can be used to create drug delivery systems for targeted therapeutics, enhancing efficacy and reducing side effects in diseases such as cancer . The molecular formula of 2-Ethyl-2-adamantyl methacrylate is C16H24O2 .


Synthesis Analysis

The synthesis of 2-Ethyl-2-adamantyl methacrylate involves adding 2175ml of n-hexane to a 3L four-necked flask equipped with a stirring paddle, condenser tube, and thermometer . 97g of 2-ethyladamantanol is added to the system, followed by the slow addition of 0.0072g of polymerization inhibitor tetrachlorobenzoquinone . The reaction system is cooled down to -10°C, and 72.5g of vinyl methacrylate is slowly added dropwise . The reaction is kept for 6 hours .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-2-adamantyl methacrylate is represented by the InChI string: InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3 . The Canonical SMILES representation is CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C .


Chemical Reactions Analysis

The chemical reactions involving 2-Ethyl-2-adamantyl methacrylate are primarily related to its use in the synthesis of polymers . The adamantyl groups introduced during the polymerization process afford steric hindrance to prevent side reactions and control the addition modes of the polymerization .


Physical And Chemical Properties Analysis

The molecular weight of 2-Ethyl-2-adamantyl methacrylate is 248.36 g/mol . The computed XLogP3-AA value is 4.2 , indicating its lipophilicity. It has no hydrogen bond donor count .

Scientific Research Applications

Synthesis and Properties

  • Monomer Synthesis : 2-Ethyl-2-adamantyl methacrylate, along with its methyl counterpart, is an important monomer in matrix polymers for 193 nm photoresist. Its synthesis involves the reaction of ethylmagnesium iodide with 2-adamantone, followed by esterification with methacryloyl chloride. This process yields compounds with specific properties suitable for photoresist applications (Qu Jing-ping, 2007).

  • Polymer Synthesis : Atom transfer radical polymerization (ATRP) and click chemistry have been employed to synthesize β-CD-terminated poly(N-isopropylacrylamide) and adamantyl-terminated poly(2-(diethylamino)ethyl methacrylate), highlighting the versatility of 2-ethyl-2-adamantyl methacrylate in forming supramolecular structures (Hao Liu et al., 2009).

  • Radical Polymerization Kinetics : The introduction of bulky adamantyl groups to the methacrylate monomers increases the polymerization rate and results in polymers with high molecular weight and glass transition temperatures. This demonstrates the significant impact of the adamantyl group on the polymerization kinetics and thermal properties of the polymer (A. Matsumoto et al., 1991).

Applications in Lithography

  • Photoresist Polymers : 2-Ethyl-2-adamantyl methacrylate is used in the synthesis of ArF photoresist polymers, indicating its importance in lithography. These polymers exhibit beneficial properties for the ArF lithography process, such as improved molecular weight distribution and composition uniformity (Hae-Sung Sohn et al., 2011).
  • EUV Lithography : Functionalized anionic photoacid generators (PAGs) and corresponding PAG bound polymeric resists based on hydroxystyrene and 2-ethyl-2-adamantyl methacrylate have been developed for EUV lithography. These materials demonstrate the potential of 2-ethyl-2-adamantyl methacrylate in creating effective resists for advanced lithographic techniques (Mingxing Wang et al., 2007).

Copolymerization and Block Copolymers

  • Block Copolymers : The use of 2-ethyl-2-adamantyl methacrylate in atom transfer radical polymerization facilitates the creation of block copolymers with methyl methacrylate, demonstrating its utility in designing complex polymer architectures (Keita Fuchise et al., 2010).

  • Polymer Monoliths : Adamantyl-functionalized polymer monoliths, synthesized using 1-adamantyl-(alpha-trifluoromethyl) acrylate and ethylene dimethacrylate, show improved performance in capillary electrochromatography. This application underscores the potential of 2-ethyl-2-adamantyl methacrylate derivatives in chromatographic techniques (K. Ohyama et al., 2010).

Safety And Hazards

The safety data sheet for 2-Ethyl-2-adamantyl methacrylate advises avoiding dust formation, breathing mist, gas, or vapors . It also recommends avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for 2-Ethyl-2-adamantyl methacrylate are likely to involve its continued use in the synthesis of polymers for biomedical research, particularly in the development of drug delivery systems . Its unique properties make it a valuable compound in the field of polymer synthesis .

properties

IUPAC Name

(2-ethyl-2-adamantyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O2/c1-4-16(18-15(17)10(2)3)13-6-11-5-12(8-13)9-14(16)7-11/h11-14H,2,4-9H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTVCFJTKSQXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2CC3CC(C2)CC1C3)OC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943303
Record name 2-Ethyladamantan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-2-adamantyl methacrylate

CAS RN

209982-56-9
Record name 2-Ethyl-2-adamantyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209982-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo(3.3.1.13,7)dec-2-yl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209982569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-ethyltricyclo[3.3.1.13,7]dec-2-yl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Ethyladamantan-2-yl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60943303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethyl-2-methacryloyloxyadamantane
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution was prepared by adding 50 parts of diethyl other to 31.1 parts of 2-adamantanone. While keeping the temperature of the solution at or under 10° C., 200 ml of a diethyl ether solution containing ethyl lithium at a concentration of 1.14 mole/liter was added dropwise thereto. The solution was stirred at 0° C. for 2 hours, and then, while keeping the temperature of the solution at or under 10° C., 26.2 parts of methacryloyl chloride (1.2 mole based on 2-methyl-2-adamantanol) was added dropwise. After the completion of addition, the solution was stirred at room temperature for 12 hours. Then precipitated inorganic salts were removed by filtration. The organic layer was washed with 5% aqueous sodium hydrogen carbonate solution and then washed twice with water. The organic layer was concentrated and distilled under reduced pressure to give 2-ethyl-2-adamantyl methacrylate represented by the following formula in 60% yield:
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Synthesis routes and methods III

Procedure details

180 g of 2-Ethyl-2-adamantanol, 303 g of triethylamine and 500 g of methylisobutyl ketone were mixed by stirring at 90° C. While stirring, 157 g of methacrylic acid chloride was added dropwise to the mixture. After completion of the dropwise addition, the mixture was further stirred for 72 hours. Then, extraction and distillation were conducted to obtain 2-ethyl-2-adamantyl methacrylate at the yield of 60%.
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Synthesis routes and methods IV

Procedure details

A solution was prepared by adding 50 parts of diethyl ether to 31.1 parts of 2-adamantanone. While keeping the temperature of the solution at or under 10° C., 200 ml of a diethyl ether solution containing ethyl lithium at a concentration of 1.14 mole/liter was added dropwise thereto. The solution was stirred at 0° C. for 2 hours, and then, while keeping the temperature of the solution at or under 10° C., 26.2 parts of methacryloyl chloride (1.2 mole based on 2-methyl-2-adamantanol) was added dropwise. After the completion of addition, the solution was stirred at room temperature for 12 hours. Then precipitated inorganic salts were removed by filtration. The organic layer was washed with 5% aqueous sodium hydrogen carbonate solution and then washed twice with water. The organic layer was concentrated and distilled under reduced pressure to give 2-ethyl-2-adamantyl methacrylate represented by the following formula:
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Synthesis routes and methods V

Procedure details

15 g (0.1 mol) of 2-adamantanone obtained in Example 3 was dissolved in 50 ml of tetrahydrofuran, and 12 g (0.11 mol) of ethyl bromide was added to the resulting solution. 0.1 g of metal lithium was added to the solution each time until the total amount became 1.3 g (0.19 mol) in such a manner that the temperature of the solution should not exceed 30° C. while they were violently stirred. After the proceeding of a reaction was checked by gas chromatography and it was confirmed visually that the metal lithium disappeared, 10 g (0.1 mol) of methacrylic acid chloride was added to the reaction solution. After it was confirmed by gas chromatography that the reaction proceeded to the full, 3 ml of methanol and 3 ml of a 5% aqueous solution of sodium hydroxide were added to the reaction solution and stirred at room temperature for 1 hour to stop the reaction. Thereafter, the organic solvent was distilled off under reduced pressure, 200 ml of hexane was added, and the obtained solution was washed with a 10% aqueous solution of sodium hydroxide and 20% brine sequentially. Thereafter, hexane was distilled off under reduced pressure to obtain a crude product which was then recrystallized in isopropanol to obtain 7.2 g (0.029 mol, 29%) of 2-ethyl-2-adamantyl methacrylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Ethyl-2-adamantyl methacrylate
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2-Ethyl-2-adamantyl methacrylate

Citations

For This Compound
76
Citations
K Nozaki, J Kon, E Yano - Journal of Photopolymer Science and …, 2000 - jstage.jst.go.jp
… In addition, we applied vinylphenol-2-ethyl-2-adamantyl methacrylate (VP-EAdMA)-based resist to 248-nm exposures. We found that the reactivity of the EAd group was 2.5 times higher …
Number of citations: 11 www.jstage.jst.go.jp
M Thiyagarajan, K Dean… - Journal of Photopolymer …, 2005 - jstage.jst.go.jp
… The monomer, 2-ethyl-2-adamantyl methacrylate (EAMA) was obtained from AZ Electronic Materials Corporation, USA. Poly(4—hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-…
Number of citations: 60 www.jstage.jst.go.jp
HS Sohn, SH Cha, WK Lee, DG Kim, HJ Yun… - Macromolecular …, 2011 - Springer
… In this study, a series of ArF PR polymers composed of three methacrylate monomers, such as 2-ethyl-2-adamantyl methacrylate (EAdMA), α-gamma-butyrolactone methacrylate (…
Number of citations: 27 link.springer.com
M Wang, W Yueh, KE Gonsalves - Journal of Fluorine Chemistry, 2008 - Elsevier
… The incorporation of anionic PAG units into the main chain of the hydroxystyrene and 2-ethyl-2-adamantyl methacrylate-based polymers showed improved EUV lithographic …
Number of citations: 13 www.sciencedirect.com
M Thiyagarajan, KE Gonsalves, K Dean… - … of nanoscience and …, 2005 - ingentaconnect.com
… The polymer bound PAG resist system, poly (4hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-coPAG) showed less LER and faster photospeed than the blend PAG resist. Sub-50 …
Number of citations: 11 www.ingentaconnect.com
KE Gonsalves, M Thiyagarajan… - Advances in Resist …, 2005 - spiedigitallibrary.org
… In conclusion, the polymer bound PAG resist system, poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-coPAG) were synthesized with different PAG loading in the main chain …
Number of citations: 12 www.spiedigitallibrary.org
M Wang, CT Lee, CL Henderson… - Journal of Photopolymer …, 2008 - jstage.jst.go.jp
… the hydroxystyrene (HS) and 2-ethyl-2-adamantyl methacrylate (EM) based polymers showed … ), 2-ethyl-2—adamantyl methacrylate (EM). Polymers containing the fullerene derivative or …
Number of citations: 5 www.jstage.jst.go.jp
KE Gonsalves, M Thiyagarajan… - Journal of Micro …, 2005 - spiedigitallibrary.org
… poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG) were synthesized with … , poly(4-hydroxystyrene-co-2-ethyl-2-adamantyl methacrylate-co-PAG). Additional work is …
Number of citations: 9 www.spiedigitallibrary.org
M Wang, CT Lee, CL Henderson… - Advances in Resist …, 2008 - spiedigitallibrary.org
… The incorporation of anionic PAG units into the main chain of the hydroxystyrene and 2-ethyl-2-adamantyl methacrylate based polymers showed improved lithographic performance, …
Number of citations: 21 www.spiedigitallibrary.org
M Wang, W Yueh, KE Gonsalves - Macromolecules, 2007 - ACS Publications
… The incorporation of anionic PAG units into the main chain of the hydroxystyrene and 2-ethyl-2-adamantyl methacrylate based polymers showed improved EUV lithographic performance…
Number of citations: 28 pubs.acs.org

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